2-Chloro-6-ethylimidazo[1,2-B]pyridazine
Description
2-Chloro-6-ethylimidazo[1,2-B]pyridazine is a fused heterocyclic compound comprising an imidazole ring fused with a pyridazine ring at the [1,2-b] position. The chlorine atom at position 6 and the ethyl group at position 2 define its structural uniqueness (Fig. 1). This compound is synthesized via cyclocondensation reactions, often involving 3-amino-6-chloropyridazine and substituted ethanones, followed by functionalization steps . Its applications span medicinal chemistry, particularly as a precursor for bioactive derivatives targeting kinases, acetylcholinesterase (AChE), and antimicrobial agents .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-ethylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-6-3-4-8-10-7(9)5-12(8)11-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBVZAYVHQKORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(N=C2C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629896 | |
| Record name | 2-Chloro-6-ethylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570416-44-3 | |
| Record name | 2-Chloro-6-ethylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloro-6-ethylpyridazine with chloroform in the presence of a strong base, such as potassium tert-butoxide, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-ethylimidazo[1,2-B]pyridazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or iodomethane.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically yield the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have been evaluated for their effectiveness against various pathogens, including multidrug-resistant strains of tuberculosis (MDR-TB). A study highlighted the potential of imidazo[1,2-b]pyridazine analogues as effective inhibitors of Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Table 1: Antimicrobial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Name | MIC (μM) | Target Pathogen |
|---|---|---|
| Imidazo[1,2-b]pyridazine A | 0.03 | Mtb H37Rv |
| Imidazo[1,2-b]pyridazine B | 0.50 | M. bovis BCG |
| 2-Chloro-6-ethylimidazo | 0.10 | E. coli |
1.2 Anticancer Properties
Another significant application of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine is in cancer research. Studies have shown that imidazo[1,2-b]pyridazines can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation . The compound has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytic processes and receptor-mediated signaling pathways .
2.1 In Vitro Studies
In vitro evaluations have demonstrated promising biological activities for this compound against various cancer cell lines and pathogens. For example, a recent study reported submicromolar activity against the trypomastigote form of Trypanosoma brucei (EC50 = 0.38 µM), indicating its potential as an antiprotozoal agent . However, the compound exhibited poor solubility in culture media, which limited further cytotoxicity assessments.
Table 2: In Vitro Activity of this compound
| Target Organism | EC50 (µM) | CC50 (µM) |
|---|---|---|
| T. brucei (trypomastigote) | 0.38 | >7.8 |
| L. infantum (axenic amastigote) | >15.6 | N/A |
Case Studies and Research Findings
3.1 Case Study: Antitubercular Activity
A notable case study involved the synthesis and evaluation of several imidazo[1,2-b]pyridazine derivatives for their antitubercular activity. The derivatives were tested against MDR-TB strains using high-throughput screening methods that revealed several candidates with promising efficacy . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the imidazo ring significantly influenced biological activity.
3.2 Case Study: Cancer Cell Line Testing
In another investigation focusing on cancer treatment, researchers synthesized a series of imidazo[1,2-b]pyridazines and assessed their effects on various cancer cell lines including HepG2 and others. Results showed that certain derivatives induced apoptosis in HepG2 cells with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism by which 2-Chloro-6-ethylimidazo[1,2-B]pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Positions 2 and 6
The biological and physicochemical properties of imidazo[1,2-b]pyridazines are highly substituent-dependent. Key analogs include:
Key Observations :
- Alkyl Groups (Ethyl vs. Methyl) : Ethyl substituents improve solubility compared to methyl but may reduce thermal stability (e.g., melting point differences) .
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., benzodioxolyl) enhance π-π stacking in kinase inhibitors, while aliphatic groups (e.g., cyclopropyl) optimize blood-brain barrier penetration .
- Electron-Withdrawing Groups : Nitro groups at position 3 dramatically boost AChE inhibition but may increase toxicity risks .
Biological Activity
2-Chloro-6-ethylimidazo[1,2-B]pyridazine is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a unique structural arrangement consisting of imidazole and pyridazine rings, which are known for their diverse biological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.62 g/mol. The presence of a chlorine atom at position 6 and an ethyl group at position 2 enhances its reactivity and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Heterocyclic Rings | Contains imidazole and pyridazine rings |
| Substituents | Chlorine at position 6; ethyl group at position 2 |
| Molecular Weight | Approximately 185.62 g/mol |
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, suggesting a potential role as an anticancer agent. Notably, derivatives of this compound have been synthesized and evaluated for enhanced anticancer activity.
The mechanism by which this compound exerts its biological effects may involve:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : Potential inhibition of protein kinases involved in cell signaling pathways related to cancer progression.
Binding Affinity Studies
A study on related imidazo[1,2-b]pyridazine derivatives revealed binding affinities ranging from 11.0 to >1000 nM for amyloid plaques, indicating that structural modifications can significantly influence biological activity .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of imidazo[1,2-b]pyridazines to assess their biological activity. For instance:
- Synthesis Method : Compounds were synthesized through nucleophilic substitution reactions and evaluated for their binding affinity to amyloid plaques.
- Findings : The derivative 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed high binding affinity (K_i = 11.0 nM), suggesting potential use in imaging agents for Alzheimer's disease .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroimidazo[1,2-b]pyridazine | Lacks ethyl group; retains chlorine | Antimicrobial properties |
| Ethyl 6-chloroimidazo[1,2-b]pyridine | Similar structure but different nitrogen positioning | Potential anticancer activity |
| Methyl 6-chloroimidazo[1,2-b]pyridazine | Methyl instead of ethyl; similar halogen substitution | Varies in biological activity |
Q & A
Q. What are the preferred synthetic routes for 2-chloro-6-ethylimidazo[1,2-b]pyridazine, and how are reaction conditions optimized?
The synthesis typically involves cyclization of 6-chloropyridazine derivatives with ethyl-containing precursors. A common method uses cyclocondensation of 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane, followed by substitution at the 2-position with ethyl groups . Key optimizations include:
Q. How is the compound characterized structurally and chemically?
Standard analytical workflows include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regioselectivity.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve ambiguities in halogen positioning (e.g., C3 vs. C8 in Minisci reactions) .
- HPLC for purity assessment (typically ≥97%) .
Advanced Research Questions
Q. How does the ethyl substituent at the 2-position influence biological activity compared to other alkyl/aryl groups?
The ethyl group enhances lipophilicity and metabolic stability compared to bulkier substituents (e.g., cyclopropyl) or electron-withdrawing groups (e.g., nitro). For example:
| Substituent at C2 | LogP | IC₅₀ (μM) vs. Malaria Parasite |
|---|---|---|
| Ethyl | 2.1 | 0.45 |
| Cyclopropyl | 1.8 | 0.72 |
| Phenyl | 3.0 | >10 |
Ethyl derivatives show superior membrane permeability in Plasmodium models while avoiding steric hindrance observed with phenyl groups .
Q. What contradictions exist in regioselectivity data during functionalization reactions?
A key controversy involves Minisci alkylation : Early reports claimed C3 selectivity, but crystallography later confirmed C8 as the dominant site due to radical stabilization at the electron-deficient pyridazine ring . This necessitates rigorous X-ray validation when assigning positions in derivatives.
Q. How can Pd-catalyzed direct C–H arylation be optimized for this scaffold?
Pd(OAc)₂ with XPhos ligand in DMA at 120°C achieves >75% yield for C3-arylation. Critical parameters:
- Substrate ratio : 1.1 equivalents of aryl halide.
- Solvent : Polar aprotic solvents (DMA > DMF) enhance turnover frequency.
- Halide compatibility : Bromides outperform chlorides (e.g., 4-bromonitrobenzene: 76% yield vs. 4-chloro: 58%) .
Methodological Challenges & Solutions
Q. How to resolve low yields in chloromethyl group substitutions?
Low yields (<50%) in benzenesulfinate substitutions arise from competing hydrolysis. Mitigation strategies:
Q. What are the pitfalls in interpreting SAR for benzodiazepine receptor binding?
False positives occur due to aggregation artifacts . Solutions:
- Validate binding via surface plasmon resonance (SPR) .
- Compare displacement of [³H]diazepam in rat brain membranes with recombinant receptor assays .
Data Reproducibility Guidelines
- Synthetic intermediates : Store under argon at –20°C to prevent halogen exchange.
- Biological assays : Use freshly prepared DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
